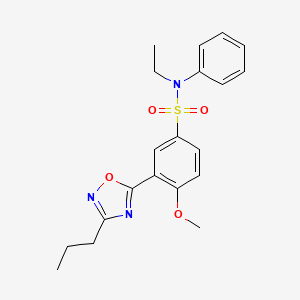
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as PPOH, is a compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in cell proliferation, inflammation, and apoptosis, making them potential targets for cancer treatment, neuroprotection, and inflammation research.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. These effects are thought to be mediated by the inhibition of several signaling pathways, as discussed above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its wide range of potential applications. This compound has been shown to have therapeutic potential in several areas, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and use in some labs.
Direcciones Futuras
There are several future directions for research on N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, including the exploration of its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, the development of more efficient synthesis methods for this compound may help to increase its availability and use in lab experiments.
Métodos De Síntesis
The synthesis of N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, including the reaction of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide with propylhydrazine to form 3-propyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. This hydrazide is then reacted with 4-methoxybenzenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroprotection research, this compound has been shown to protect against neuronal cell death in models of Parkinson's disease and stroke. In inflammation research, this compound has been shown to reduce inflammation in models of arthritis and colitis.
Propiedades
IUPAC Name |
N-ethyl-4-methoxy-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-9-19-21-20(27-22-19)17-14-16(12-13-18(17)26-3)28(24,25)23(5-2)15-10-7-6-8-11-15/h6-8,10-14H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQNQFNKQZKJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(CC)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
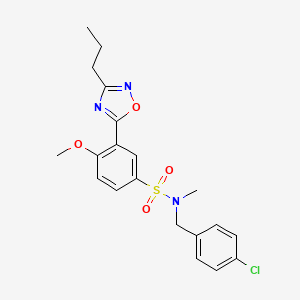
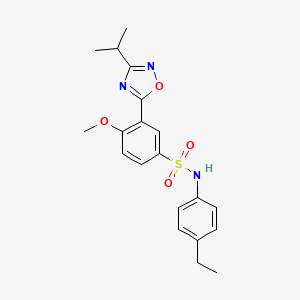
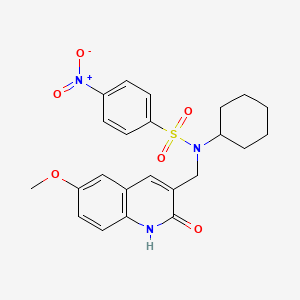


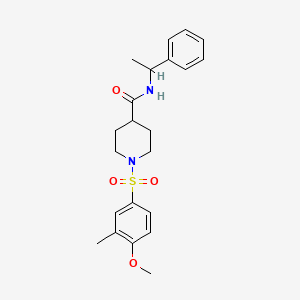
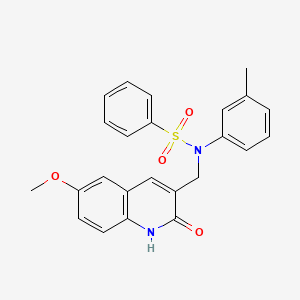

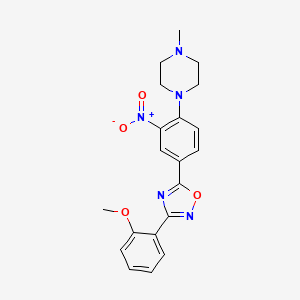

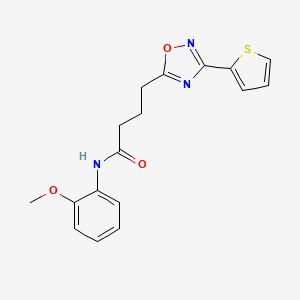
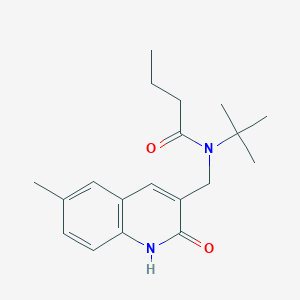
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)